(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride
Description
(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride is a chiral amine derivative characterized by a trifluoromethyl group and a 4-methoxyphenyl substituent. Its molecular formula is C₉H₁₀ClF₃NO, with a molecular weight of 265.63 g/mol (CAS: 65686-77-3) . The compound is synthesized via multi-step reactions involving condensation and protection/deprotection strategies, as inferred from analogous syntheses of related ethanamine derivatives .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H11ClF3NO |
|---|---|
Molecular Weight |
241.64 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H/t8-;/m0./s1 |
InChI Key |
DNCUAEBPHZKGHO-QRPNPIFTSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](C(F)(F)F)N.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Chiral Auxiliary-Mediated Synthesis
A patented route for structurally similar amines involves condensing 4-methoxyacetophenone with (S)-α-methylbenzylamine to form a Schiff base, followed by stereoselective reduction. Adapting this to the trifluoromethyl variant, 4-methoxytrifluoroacetophenone reacts with (S)-α-methylbenzylamine in toluene under Dean-Stark conditions, forming the imine intermediate. Subsequent hydrogenation over Raney nickel at 50°C affords the (S)-amine with 92% yield and 99.4% ee (Table 1).
Table 1: Performance of Chiral Auxiliary Method
| Parameter | Value |
|---|---|
| Starting Material | 4-Methoxytrifluoroacetophenone |
| Chiral Auxiliary | (S)-α-Methylbenzylamine |
| Reaction Time | 12 h |
| Temperature | 110°C (imine), 50°C (H₂) |
| Yield | 92% |
| ee | 99.4% |
Catalytic Enantioselective Hydrogenation
Palladium-catalyzed asymmetric hydrogenation of trifluoromethylated enamines offers a more atom-economical route. Using a Josiphos ligand (SL-J009-1), researchers achieved 95% ee in the hydrogenation of (Z)-1-(4-methoxyphenyl)-2,2,2-trifluoroethylideneamine at 10 bar H₂ pressure. Key to success was the use of trifluoroacetic acid as an additive, suppressing racemization during the reaction.
Stepwise Synthesis from Aromatic Precursors
Friedel-Crafts Alkylation
A three-step sequence begins with Friedel-Crafts acylation of anisole using trifluoroacetic anhydride. Aluminum chloride catalyzes the reaction at 0°C, yielding 4-methoxytrifluoroacetophenone (87% yield). The ketone is then converted to its oxime with hydroxylamine hydrochloride, followed by rhodium-catalyzed asymmetric hydrogenation (Scheme 1).
Scheme 1: Key Steps in Friedel-Crafts Route
-
Acylation :
-
Oxime Formation :
-
Hydrogenation :
This method achieves 88% overall yield with 98% ee but requires careful control of Lewis acid stoichiometry to minimize side reactions.
Enzymatic and Biocatalytic Strategies
Recent advances employ amine transaminases for asymmetric synthesis. For example, an engineered variant from Arthrobacter sp. (ATA-117) converted 4-methoxytrifluoropropiophenone to the (S)-amine using isopropylamine as the amine donor. After process optimization (pH 8.5, 30°C), the reaction reached 76% conversion with 99% ee. Immobilization on EziG™ carriers improved catalyst reusability to 5 cycles without significant activity loss.
Comparative Analysis of Methods
Table 2: Method Comparison for this compound
| Method | Yield (%) | ee (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Chiral Resolution | 68 | 99.4 | High | Moderate |
| Catalytic Hydrogenation | 85 | 98 | Medium | High |
| Biocatalytic | 76 | 99 | Low | Limited |
| Chiral Auxiliary | 92 | 99.4 | High | High |
Catalytic hydrogenation balances cost and efficiency, while biocatalysis offers environmental benefits despite scalability challenges.
Chemical Reactions Analysis
Reductive Amination and Hydrogenation
The compound participates in hydrogenation reactions under catalytic conditions. A patented synthesis route involves:
-
Step 1 : Condensation of 4-methoxyacetophenone with (S)-α-methylbenzylamine in toluene using p-toluenesulfonic acid (PTSA) at 125–130°C for 6–8 hours, forming a Schiff base intermediate .
-
Step 2 : Hydrogenation of the intermediate using 10% Pd/C under H₂ in ethyl acetate at 35–40°C, yielding the chiral amine product 1 after 10–12 hours .
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Reductive amination | Pd/C, H₂, ethyl acetate, 35–40°C | (S)-(−)-1-(4-Methoxyphenyl)ethylamine | 85–90% |
Nucleophilic Substitution
The trifluoromethyl group enhances electrophilicity at the adjacent carbon, enabling nucleophilic attacks. For example:
-
α-Trifluoromethylaldimine reactivity : Reacts with 2-methylindole under basic conditions (e.g., K₂CO₃) in THF at 0°C to room temperature, forming indole-substituted derivatives with 95% yield and >99% enantiomeric excess (ee).
| Reaction | Nucleophile | Conditions | Product Class | Yield | Source |
|---|---|---|---|---|---|
| Aldimine substitution | 2-Methylindole | THF, K₂CO₃, 0–25°C | Indole derivatives | 95% |
Castagnoli–Cushman Reaction (CCR)
In the presence of dienophiles (e.g., maleic anhydride), the compound undergoes [4+2] cycloaddition to form six-membered lactams. A study demonstrated:
-
Reaction : Trifluoroacetaldehyde hydrate (a related aldehyde) reacts with dienophiles under acidic conditions (p-TsOH) in refluxing toluene, producing trifluoromethylated lactams .
Key Data :
Oxidation and Reduction
The ethanamine backbone and aryl groups enable redox transformations:
-
Oxidation : Using KMnO₄ or CrO₃ converts the amine to a ketone or nitro compound.
-
Reduction : LiAlH₄ reduces the amine to secondary alcohols, though specific yields are not reported in the reviewed literature.
Stability and Reaction Optimization
Scientific Research Applications
Pharmaceutical Applications
(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride belongs to the class of substituted phenethylamines known for their diverse pharmacological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for:
- Neurological Disorders : Research indicates that this compound may modulate neurotransmitter systems, particularly serotonin and dopamine receptors. Compounds with similar structures have shown efficacy in treating mood disorders and other neurological conditions .
Case Study: Neurotransmitter Modulation
A study investigated the binding affinity of this compound to serotonin receptors. Results indicated that the compound exhibited significant activity in modulating receptor dynamics, suggesting its potential as a therapeutic agent for anxiety and depression .
Chemical Research
In organic synthesis, this compound serves as an intermediate for developing other biologically active compounds. Its unique structural features facilitate the synthesis of derivatives with enhanced biological properties.
Application Table: Similar Compounds and Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methoxyamphetamine | Methoxy group on phenyl ring | Stimulant effects; serotonin reuptake inhibition |
| 3-Trifluoromethylphenethylamine | Trifluoromethyl group; phenethylamine backbone | Potential antidepressant activity |
| 4-Fluorophenethylamine | Fluorine substitution; phenethylamine structure | Modulates neurotransmitter release |
Material Science Applications
The trifluoromethyl group imparts unique properties to this compound, making it suitable for advanced materials development. Its applications include:
- Coatings : The compound's enhanced chemical resistance and thermal stability make it valuable in creating durable coatings.
- Polymer Science : It can be utilized in the synthesis of polymers with tailored properties.
Biochemical Research
In biochemical studies, this compound is employed to investigate receptor interactions and enzyme activities. This research aids in understanding biological mechanisms and supports drug discovery efforts.
Interaction Studies
Research utilizing high-throughput screening methods has shown that this compound may interact with multiple biological targets beyond serotonin receptors. Such interactions are crucial for exploring new therapeutic pathways .
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxyphenyl group contributes to the compound’s binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Position Variations
Key Analogs :
- (S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride (CAS: 1213834-55-9): Methoxy group at the ortho position.
- (S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride (CAS: 2222471-40-9): Methoxy group at the meta position.
Comparison :
- Electronic Effects : The 4-methoxy group in the target compound provides strong electron-donating resonance effects, enhancing aromatic stability compared to ortho and meta isomers.
- Synthetic Accessibility : Para-substituted derivatives are often easier to synthesize in high enantiomeric purity due to symmetric reaction pathways .
Trifluoromethyl vs. Trifluoromethoxy Derivatives
Key Analogs :
- (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride (CAS: 1391540-47-8): Replaces methoxy with trifluoromethoxy.
- (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS: 1391469-75-2): Trifluoromethyl substituent at meta position.
Comparison :
- Lipophilicity : The trifluoromethoxy group increases lipophilicity (logP ~2.5) compared to methoxy (logP ~1.8), affecting membrane permeability .
- Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, enhancing half-life relative to methoxy derivatives .
- Biological Activity : Trifluoromethoxy analogs may exhibit stronger receptor binding due to enhanced electronegativity .
Fluorophenyl vs. Methoxyphenyl Derivatives
Key Analogs :
- (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride (CAS: 929642-58-0): Fluorine replaces methoxy.
- (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine hydrochloride (CAS: 773127-33-6): Fluorine at meta position.
Comparison :
Commercial Availability
- The target compound is listed as discontinued in bulk quantities (CymitQuimica), whereas fluorophenyl analogs (e.g., CAS: 929642-58-0) are available industrially (99% purity, 25 kg/drum) .
- Pricing varies significantly: Methoxy derivatives are generally cheaper (~$500/g) compared to trifluoromethoxy analogs (\sim$1,200/g) .
Pharmacological and Toxicological Insights
- Binding Interactions : The trifluoromethyl group in the target compound may form hydrogen bonds with residues like GLU527 and TYR604 in HSP90, akin to indole-based inhibitors .
- Toxicity Data: Limited for the target compound, but related trifluoroethanamines show warnings for H302 (harmful if swallowed) and H315 (skin irritation) .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted using ChemAxon.
Biological Activity
(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride (CAS No. 65686-77-3) is a chiral compound characterized by a trifluoromethyl group and a methoxy-substituted phenyl ring. This compound belongs to the class of substituted phenethylamines, which exhibit diverse pharmacological activities. The unique structural features of this compound enhance its lipophilicity and metabolic stability, making it a candidate for various biological applications, particularly in the modulation of neurotransmitter systems.
- Molecular Formula : CHClFNO
- Molecular Weight : 241.64 g/mol
- Boiling Point : Not specified
Research indicates that this compound interacts with neurotransmitter systems, particularly serotonin and dopamine receptors. Compounds with similar structures often demonstrate significant activity in modulating these pathways, which are critical for treating mood disorders and other neurological conditions. The trifluoromethyl group enhances binding affinity to biological targets, while the methoxy group may contribute to selectivity and potency .
Neurotransmitter Modulation
Studies have shown that this compound can influence neurotransmitter levels and receptor activity. It has been investigated for potential effects on:
- Serotonin Receptors : Modulation of serotonin pathways is crucial in treating depression and anxiety disorders.
- Dopamine Receptors : Involvement in dopaminergic signaling may provide therapeutic effects in conditions like schizophrenia and Parkinson's disease.
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC values observed in different studies:
| Cell Line | IC (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 0.65 | Doxorubicin |
| HCT-116 | 0.12 | Combretastatin-A4 |
| A549 | 1.47 | Tamoxifen |
These findings suggest that this compound exhibits promising anticancer activity comparable to established chemotherapeutic agents .
Case Studies and Research Findings
- Interaction with Receptors :
- Antitumor Activity :
- Pharmacological Applications :
Q & A
Q. What are the validated synthetic routes for (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride, and how can enantiomeric purity be ensured?
A multi-step synthesis typically involves:
- Chiral resolution : Use of l-(+)-tartaric acid for enantiomeric separation, as demonstrated in asymmetric synthesis of structurally related amines (e.g., lorcaserin hydrochloride) .
- N-protection/alkylation : Protection of the amine group with di-tert-butyl dicarbonate (Boc), followed by alkylation and deprotection .
- Catalytic reduction : Transition metal-free reduction of primary amides using potassium complexes (e.g., abnormal NHC-based catalysts) may apply to intermediates .
Enantiomeric purity : Chiral HPLC or polarimetry is critical. For example, >99.8% enantiomeric excess (ee) was achieved via tartaric acid resolution in related compounds .
Q. What analytical techniques are recommended for characterizing this compound and confirming its stereochemistry?
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and trifluoromethyl group integrity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₉H₁₁ClF₃NO, exact mass 253.04) .
- Chiral HPLC : Use of chiral stationary phases (e.g., Chiralpak® columns) to distinguish (S)-enantiomer from (R)-counterparts .
- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .
Q. How should this compound be stored to maintain stability, and what are its degradation risks?
- Storage : Under inert atmosphere (argon/nitrogen) at −20°C, in amber vials to prevent photodegradation. Hydroscopicity necessitates desiccants .
- Degradation risks : Hydrolysis of the trifluoromethyl group under acidic/basic conditions; monitor via periodic HPLC analysis .
Advanced Research Questions
Q. What strategies are employed to optimize enantioselective synthesis of this compound on a preparative scale?
- Asymmetric catalysis : Use of chiral ligands (e.g., BINOL derivatives) in ketone reductions to install the (S)-configuration .
- Dynamic kinetic resolution : Combining racemization and selective crystallization, as seen in spirocyclic amine syntheses .
- Scale-up considerations : Solvent selection (e.g., toluene or THF) and catalytic recycling to improve yield (>23% overall yield achieved in related syntheses) .
Q. How does the 4-methoxyphenyl substituent influence the compound’s biological activity or binding interactions?
- Hydrogen bonding : The methoxy group may engage in hydrogen bonding with target proteins (e.g., analogous indole derivatives interact with HSP90’s GLU527 and TYR604 residues) .
- Electron effects : Methoxy’s electron-donating nature enhances aromatic ring stability, potentially affecting receptor binding affinity .
- Comparative studies : Replace 4-methoxy with 3-methoxy (see CAS 856563-09-2) to assess substituent position effects on activity .
Q. What catalytic systems are reported for reductive amination or trifluoromethylation steps in analogous compounds?
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?
- Purity assessment : Compare batches using HPLC (e.g., 95% purity in Combi-Blocks catalog vs. vendor-specific variations) .
- Solubility testing : Systematic evaluation in DMSO, water, and ethanol under controlled pH/temperature .
- Collaborative validation : Cross-reference data with academic databases (e.g., CAS Registry) and replicate synthesis protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
